molecular formula C15H12N4O B2908891 6-methyl-N-(quinolin-6-yl)pyrazine-2-carboxamide CAS No. 2048225-57-4

6-methyl-N-(quinolin-6-yl)pyrazine-2-carboxamide

Cat. No.: B2908891
CAS No.: 2048225-57-4
M. Wt: 264.288
InChI Key: DTYCRMJYQCLIME-UHFFFAOYSA-N
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Description

6-methyl-N-(quinolin-6-yl)pyrazine-2-carboxamide is a synthetic small molecule of significant interest in oncology research, particularly for its role as a potent and selective antagonist of the P2X7 receptor (P2X7R). The P2X7 receptor is a key mediator in the tumor microenvironment and is overexpressed in various cancers, including breast cancer, where its activation is linked to cell proliferation, survival, and metastasis . Compounds within the quinoline-carboxamide structural class have demonstrated selective inhibitory potency in calcium mobilization assays using human P2X7R-expressing cells, with research indicating low-micromolar IC50 values for closely related analogues . The research value of this compound lies in its potential to induce apoptotic cell death in cancer cells. Studies on similar quinoline-pyrazine carboxamides have shown promise in flow cytometry analyses, where treatment led to a significant increase in PI-positive cells, indicating late-stage apoptosis . Furthermore, fluorescence microscopic analysis has revealed that these antagonists can induce characteristic apoptotic changes in P2X7R-transfected cell lines, including increased cellular shrinkage and nuclear condensation . Its mechanism is predicted to involve specific ligand-receptor interactions with the P2X7R, making it a valuable tool for investigating purinergic signaling in pathological conditions and for supporting anti-cancer drug development initiatives .

Properties

IUPAC Name

6-methyl-N-quinolin-6-ylpyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O/c1-10-8-16-9-14(18-10)15(20)19-12-4-5-13-11(7-12)3-2-6-17-13/h2-9H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTYCRMJYQCLIME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)C(=O)NC2=CC3=C(C=C2)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-N-(quinolin-6-yl)pyrazine-2-carboxamide typically involves the coupling of quinoline and pyrazine derivatives. One common method is the Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to maximize yield and minimize costs. This might include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-methyl-N-(quinolin-6-yl)pyrazine-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline-6-carboxylic acid, while reduction might yield 6-methylquinoline .

Scientific Research Applications

6-methyl-N-(quinolin-6-yl)pyrazine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential use in cancer therapy due to its ability to inhibit certain enzymes.

    Industry: Used in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 6-methyl-N-(quinolin-6-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit enzymes involved in DNA replication or repair, leading to cell death in cancer cells. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations:

Antimycobacterial Activity: Halogenated and bulky substituents (e.g., tert-butyl, bromo) enhance activity against Mycobacterium tuberculosis. For example, compound 12 (IC₅₀ = 0.728 µg/mL) outperforms pyrazinamide (IC₉₀ > 20 µg/mL) due to increased lipophilicity (log P = 6.00) . The quinoline group in the target compound may provide similar lipophilicity but could reduce aqueous solubility, a trade-off observed in analogs with tert-butyl groups .

Antifungal Activity: Thiazole-substituted analogs (e.g., compound 8) show moderate activity against Trichophyton mentagrophytes (MIC = 31.25–62.5 µmol/mL) but are less potent than fluconazole (MIC = 3.91 µmol/mL) . The quinoline moiety’s planar structure might improve membrane interaction compared to thiazoles, though this remains speculative without direct data.

Photosynthesis Inhibition: Chlorinated derivatives (e.g., compound 34) exhibit strong inhibition (IC₅₀ = 8 µmol/dm³), correlating with balanced lipophilicity (log P = 3.50) and electron-withdrawing substituents .

Structure-Activity Relationships (SAR)

  • Lipophilicity: Higher log P values (>5) correlate with improved antimycobacterial activity but often reduce solubility. The target compound’s quinoline group likely increases log P (~4.5), positioning it between moderately active and highly lipophilic analogs .
  • N-Linked Group: Quinoline’s aromatic system may enhance π-π stacking in enzyme active sites compared to phenyl or thiazole groups .

Toxicity and Solubility Considerations

  • Aqueous solubility decreases with bulky substituents (e.g., tert-butyl, bromo), suggesting the target compound’s methyl group may offer a favorable balance .

Q & A

Q. What are the recommended synthetic routes for 6-methyl-N-(quinolin-6-yl)pyrazine-2-carboxamide, and how can reaction conditions be optimized for yield and purity?

The synthesis of this compound typically involves coupling reactions between pyrazine-2-carboxylic acid derivatives and quinolin-6-amine. Key steps include:

  • Nucleophilic aromatic substitution : Use coupling agents like EDC/HOBt or DCC to facilitate amide bond formation between 6-methylpyrazine-2-carboxylic acid and quinolin-6-amine .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency, while maintaining temperatures between 60–80°C to prevent decomposition .
  • Catalyst selection : Palladium-based catalysts (e.g., Pd(OAc)₂) improve regioselectivity in heterocyclic coupling steps .
    Post-synthesis, column chromatography or recrystallization in ethanol/water mixtures can achieve >95% purity .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Methodological validation requires a combination of analytical techniques:

  • HPLC : Use a C18 column with a methanol/water gradient (70:30 to 95:5) to assess purity .
  • NMR spectroscopy : Confirm structural integrity via characteristic peaks:
    • Quinoline protons: δ 8.5–9.0 ppm (aromatic H) .
    • Pyrazine methyl group: δ 2.6 ppm (singlet) .
  • Mass spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ at m/z 305.1 (calculated for C₁₆H₁₃N₅O) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

Discrepancies in biological activity (e.g., variable IC₅₀ values in kinase assays) may arise from:

  • Assay conditions : Differences in buffer pH, ionic strength, or co-solvents (e.g., DMSO concentration) can alter compound solubility and activity .
  • Orthogonal validation : Use SPR (surface plasmon resonance) to measure binding kinetics alongside enzymatic assays to confirm target engagement .
  • Structural analogs : Synthesize derivatives (e.g., 6-methyl-N-(quinolin-4-yl)pyrazine-2-carboxamide) to isolate the impact of substitution patterns on activity .

Q. What computational methods are suitable for studying the interaction between this compound and biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with kinases (e.g., EGFR). Prioritize flexible docking for quinoline’s conformational flexibility .
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of the compound-protein complex in explicit solvent .
  • QM/MM : Hybrid quantum mechanics/molecular mechanics can elucidate electronic interactions (e.g., charge transfer between pyrazine and ATP-binding pockets) .

Comparative Structural Analysis of Analogous Compounds

Compound NameStructural VariationBiological Activity InsightsReference
N-(quinolin-8-yl)pyrazine-2-carboxamideQuinoline substitution at position 8Reduced kinase inhibition due to steric hindrance
6-Methyl-N-(quinolin-4-yl)pyrazine-2-carboxamideMethyl at pyrazine C6, quinoline at C4Enhanced solubility but lower logP
5-Chloro-N-(quinolin-8-yl)pyridine-2-carboxamidePyridine core with Cl substituentHigher cytotoxicity in MCF-7 cells

Key Methodological Recommendations

  • Synthetic challenges : Monitor for byproducts (e.g., tert-butyl carbamate adducts) via LC-MS during coupling reactions .
  • Biological assays : Pre-incubate compounds with serum albumin to account for protein binding effects .
  • Data interpretation : Apply multivariate analysis to decouple electronic (pyrazine) vs. steric (quinoline) contributions to activity .

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